molecular formula C23H27ClN2O2 B14333672 (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride CAS No. 100908-71-2

(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride

Cat. No.: B14333672
CAS No.: 100908-71-2
M. Wt: 398.9 g/mol
InChI Key: JFYZPTPQDHBRJY-PNAHYYPNSA-N
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Description

(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride is a complex organic compound with a unique structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic azoniabicyclo octane moiety linked to a phenylprop-2-enoate group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride typically involves multiple steps. The initial step often includes the preparation of the bicyclic azoniabicyclo octane moiety, followed by the introduction of the phenylprop-2-enoate group through a series of reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds and materials.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its effects on cellular processes.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating diseases where these targets play a crucial role.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-hydroxyphenyl)-3-phenylprop-2-enoate;chloride
  • (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-methoxyphenyl)-3-phenylprop-2-enoate;chloride

Uniqueness

Compared to similar compounds, (8-methyl-8-azoniabicyclo[321]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride stands out due to its specific functional groups and structural configuration

Properties

CAS No.

100908-71-2

Molecular Formula

C23H27ClN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride

InChI

InChI=1S/C23H26N2O2.ClH/c1-25-19-11-12-20(25)15-21(14-19)27-23(26)22(13-16-5-3-2-4-6-16)17-7-9-18(24)10-8-17;/h2-10,13,19-21H,11-12,14-15,24H2,1H3;1H/b22-13+;

InChI Key

JFYZPTPQDHBRJY-PNAHYYPNSA-N

Isomeric SMILES

C[NH+]1C2CCC1CC(C2)OC(=O)/C(=C/C3=CC=CC=C3)/C4=CC=C(C=C4)N.[Cl-]

Canonical SMILES

C[NH+]1C2CCC1CC(C2)OC(=O)C(=CC3=CC=CC=C3)C4=CC=C(C=C4)N.[Cl-]

Origin of Product

United States

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